molecular formula C14H16O2 B8624319 3-Hex-1-ynyl-4-methoxybenzaldehyde

3-Hex-1-ynyl-4-methoxybenzaldehyde

Cat. No.: B8624319
M. Wt: 216.27 g/mol
InChI Key: HFHKRWVBLBXDBB-UHFFFAOYSA-N
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Description

3-Hex-1-ynyl-4-methoxybenzaldehyde is a benzaldehyde derivative featuring a methoxy group at the para position (C4) and a hex-1-ynyl substituent at the meta position (C3). Thus, the following comparison will focus on structurally related benzaldehyde derivatives from the evidence, emphasizing substituent effects on properties and applications.

Properties

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

3-hex-1-ynyl-4-methoxybenzaldehyde

InChI

InChI=1S/C14H16O2/c1-3-4-5-6-7-13-10-12(11-15)8-9-14(13)16-2/h8-11H,3-5H2,1-2H3

InChI Key

HFHKRWVBLBXDBB-UHFFFAOYSA-N

Canonical SMILES

CCCCC#CC1=C(C=CC(=C1)C=O)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

3-Hex-1-ynyl-4-methoxybenzaldehyde has been investigated for its potential therapeutic applications. Its derivatives have shown promise in the development of new pharmaceuticals:

  • Anticancer Agents : Research indicates that compounds similar to this compound can be used as intermediates in the synthesis of anticancer drugs. For example, modifications of similar aldehyde structures have been linked to enhanced cytotoxicity against various cancer cell lines .
  • Antimicrobial Activity : The compound's structural features are conducive to modifications that enhance antimicrobial properties. Studies on related compounds suggest that the presence of a yne group can increase hydrophobicity, potentially improving membrane penetration and efficacy against bacterial strains .

Organic Synthesis

This compound serves as a valuable building block in organic synthesis:

  • Synthesis of Complex Molecules : This compound can be utilized to synthesize more complex organic molecules through various reaction pathways, including nucleophilic addition and condensation reactions. For instance, it can react with amines to form imines or with alcohols to yield ethers .
  • Functionalization : The alkyne functionality allows for further functionalization through cycloaddition reactions, making it a versatile intermediate for creating diverse chemical entities .

Material Science

The unique properties of this compound make it suitable for applications in materials science:

  • Polymer Chemistry : The compound can be incorporated into polymer matrices, enhancing the mechanical and thermal properties of the resulting materials. Its ability to participate in cross-linking reactions is particularly valuable for developing high-performance polymers .

Case Study 1: Anticancer Drug Development

A study focused on synthesizing derivatives of this compound demonstrated its effectiveness as a precursor for novel anticancer agents. The synthesized compounds exhibited significant cytotoxicity against human cancer cell lines, suggesting potential for further development into therapeutic agents.

Case Study 2: Antimicrobial Research

Research exploring the antimicrobial properties of compounds derived from this compound showed promising results against resistant bacterial strains. The modifications introduced by the alkyne group improved the compounds' efficacy compared to traditional antibiotics.

Comparison with Similar Compounds

Comparison with Similar Compounds

The table below compares 3-Hex-1-ynyl-4-methoxybenzaldehyde (hypothetical) with structurally analogous compounds from the evidence, highlighting substituent groups, molecular weights, and key properties.

Compound Name Substituents (Positions) CAS No. Molecular Formula Molecular Weight Key Characteristics References
This compound C3: hex-1-ynyl; C4: methoxy N/A C₁₄H₁₆O₂ 216.27 (calc.) Hypothetical: Alkyne group may enhance reactivity in click chemistry or catalysis. N/A
3-Hydroxy-4-methoxybenzaldehyde C3: hydroxy; C4: methoxy CCPE900846 C₈H₈O₃ 152.15 Polar due to -OH; used in flavor/fragrance industries.
3-Methoxy-4-(4-methylimidazol-1-yl)benzaldehyde C3: methoxy; C4: imidazolyl 870837-18-6 C₁₂H₁₂N₂O₂ 216.24 Heterocyclic substituent enhances pharmaceutical potential (e.g., kinase inhibitors).
4-Methoxy-3-methylbenzaldehyde C3: methyl; C4: methoxy N/A C₉H₁₀O₂ 150.18 Lipophilic; used in agrochemicals or polymer precursors.
3-Methoxy-4-(2-morpholin-4-ylethoxy)benzaldehyde C3: methoxy; C4: morpholinyl-ethoxy 6131-05-1 C₁₄H₁₉NO₄ 265.31 Ether and morpholine groups improve solubility; potential CNS drug intermediate.

Key Findings:

Substituent Effects on Reactivity: Alkyne groups (hypothetical in the target compound) are highly reactive in cross-coupling reactions (e.g., Sonogashira coupling), unlike hydroxy or methyl groups in and . Imidazole () and morpholine () substituents introduce nitrogen-based heterocycles, enabling hydrogen bonding and interactions with biological targets.

Polarity and Solubility :

  • Hydroxy-substituted derivatives (e.g., ) are more polar and water-soluble, whereas methyl or alkynyl groups (hypothetical) increase hydrophobicity.

Applications :

  • Pharmaceuticals : Imidazole () and morpholine () derivatives are common in drug design due to their bioactivity.
  • Agrochemicals : Methyl-methoxy derivatives () are suited for hydrophobic environments in pesticides.

Q & A

Basic: What are the recommended laboratory synthesis routes for 3-Hex-1-ynyl-4-methoxybenzaldehyde?

Answer:
The synthesis of this compound can be approached via cross-coupling reactions, such as the Sonogashira coupling , which introduces the hex-1-ynyl group to the aromatic ring. A one-step synthesis strategy (as demonstrated for similar aldehydes in ) may involve:

  • Precursor selection : Start with 4-methoxybenzaldehyde derivatives.
  • Catalyst system : Use palladium/copper catalysts for alkyne-aryl coupling.
  • Reaction conditions : Optimize solvent polarity (e.g., THF or DMF) and temperature (60–100°C) to enhance yield .
    Databases like REAXYS and PISTACHIO () can predict feasible reaction pathways and precursor compatibility.

Basic: How can researchers confirm the structural integrity of this compound post-synthesis?

Answer:
Structural validation requires multi-modal spectroscopic analysis:

  • NMR spectroscopy :
    • ¹H NMR : Identify methoxy (-OCH₃, δ ~3.8 ppm) and aldehyde protons (δ ~9.8–10.2 ppm).
    • ¹³C NMR : Confirm the alkyne carbon (δ ~70–90 ppm) and aromatic carbons.
  • IR spectroscopy : Detect aldehyde C=O stretch (~1700 cm⁻¹) and alkyne C≡C stretch (~2100–2260 cm⁻¹) .
  • Mass spectrometry (MS) : Use high-resolution MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

Advanced: What strategies optimize the yield of this compound in cross-coupling reactions?

Answer:
Yield optimization involves:

  • Catalyst tuning : Palladium(II) acetate with triphenylphosphine ligands improves coupling efficiency.
  • Solvent effects : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates.
  • Temperature control : Gradual heating (e.g., 80°C for 12–24 hours) minimizes side reactions.
  • Precursor scoring : Utilize heuristic algorithms (e.g., Relevance Heuristic in ) to rank precursor reactivity .
    Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical .

Advanced: How do solvent polarity and temperature influence the stability of this compound during storage?

Answer:

  • Solvent polarity : Storage in non-polar solvents (e.g., hexane) reduces aldehyde oxidation.
  • Temperature : Store at –20°C under inert gas (N₂/Ar) to prevent degradation.
  • Light sensitivity : Amber glassware minimizes photolytic decomposition of the aldehyde group.
    Physical stability data from similar compounds (e.g., 3-Hydroxy-4-methoxybenzaldehyde in ) suggest a melting point range of 113–115°C, which can guide storage conditions .

Data Contradiction: How should researchers address discrepancies in reported physical properties (e.g., melting points)?

Answer:
Discrepancies (e.g., melting points varying by 2–5°C across sources) may arise from:

  • Purity differences : Recrystallize the compound using ethanol/water mixtures.
  • Measurement techniques : Compare DSC (Differential Scanning Calorimetry) data with capillary methods.
  • Source validation : Cross-reference NIST Standard Reference Data ( ) and CAS Common Chemistry () for authoritative values .

Methodological: What computational tools predict the reactivity of this compound in nucleophilic additions?

Answer:

  • ACD/Labs Percepta : Predicts pKa of the aldehyde group to assess electrophilicity.
  • Gaussian simulations : Model transition states for nucleophilic attack (e.g., Grignard reactions).
  • REAXYS BIOCATALYSIS : Screens enzymatic pathways for selective transformations .
    These tools align with database-driven strategies in and .

Safety: What are key handling protocols for this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact ( ).
  • Ventilation : Use fume hoods to mitigate inhalation risks (aldehydes are volatile).
  • Spill management : Neutralize with sodium bisulfite solution and absorb with inert material.
  • Emergency measures : For eye exposure, rinse with water for 15 minutes and seek medical aid .

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